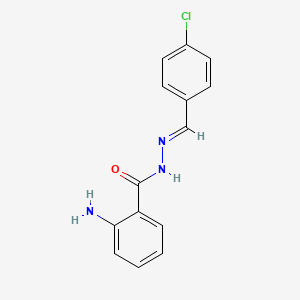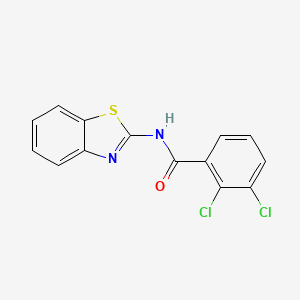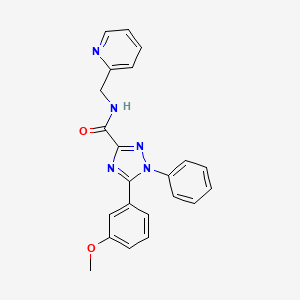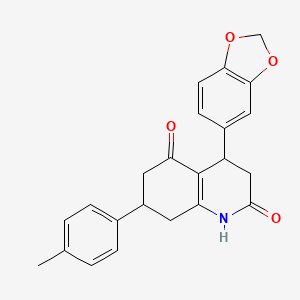![molecular formula C21H17N3O4 B5519682 3-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5519682.png)
3-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"3-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide" is a complex organic compound. Its study is crucial in understanding its synthesis, structure, and properties for various scientific applications.
Synthesis Analysis
Synthesis of compounds like "3-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide" often involves multi-step processes. For example, the synthesis of related oxazolo[4,5-b]pyridine derivatives can be achieved through methods like one-pot synthesis or by using specific catalysts under solvent-free conditions, as seen in the synthesis of related compounds (Mohammadpoor-Baltork et al., 2007).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using techniques like X-ray diffraction and FT-IR spectroscopy. These methods provide valuable insights into bond lengths, angles, and torsion angles, which are essential for understanding the compound's spatial configuration (Gumus et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds like this are often characterized by their selectivity and yield. For example, oxazolo[4,5-b]pyridines can be synthesized through reactions involving specific reagents and catalysts, leading to a variety of derivatives with distinct chemical properties (Gelmi et al., 1992).
科学的研究の応用
Synthesis and Optical Properties
A series of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, closely related to the compound , have been synthesized and their photophysical properties studied. These compounds, including ones with methoxy moieties, have been analyzed for their absorption, excitation spectra, and fluorescence quantum yields. Due to their facile synthesis and intriguing photophysical properties, they show potential as organic semiconductors (Briseño-Ortega et al., 2018).
Biological and Antioxidant Activity
Research into the synthesis of triazolopyrimidines, which are structurally similar to the specified compound, has revealed their potential biological and antioxidant activities. These compounds were synthesized using Biginelli protocol and evaluated for antimicrobial activity, showcasing their utility in medicinal chemistry (Gilava et al., 2020).
Antimicrobial Activities
Some novel triazole derivatives, including structures akin to the specified compound, have been synthesized and screened for their antimicrobial activities. These compounds demonstrated variable degrees of effectiveness against various microorganisms, indicating potential applications in antimicrobial therapies (Bektaş et al., 2010).
Synthesis of Novel Heterocyclic Systems
The compound is structurally related to a range of novel heterocyclic systems, including pyrido[3,2-c]pyrrolo[2,3-e]azocines. These compounds have shown typical pyrrole-type reactivity, indicating potential applications in various chemical synthesis processes (Deady & Devine, 2006).
Structural and Theoretical Studies
Similar compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, have been studied for their molecular structures using X-ray diffraction and theoretical methods like Hartree-Fock (HF) and Density Functional Theory (DFT). These studies provide insights into the structural and electronic properties of such compounds, which can be crucial for their application in material science (Gumus et al., 2018).
特性
IUPAC Name |
3-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-26-15-6-3-5-13(11-15)20(25)23-16-12-14(8-9-17(16)27-2)21-24-19-18(28-21)7-4-10-22-19/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGZSKJIXRVZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5519635.png)
![1-(2-amino-2-oxoethyl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5519637.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5519655.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]benzamide](/img/structure/B5519657.png)


![4-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5519666.png)
![4-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]-1,4-oxazepan-6-ol](/img/structure/B5519675.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5519679.png)
![4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5519680.png)
![methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5519685.png)
![3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide hydrochloride](/img/structure/B5519690.png)
